![molecular formula C20H21F12N3O10 B2666440 N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide;2,2,2-trifluoroacetic acid CAS No. 2089257-87-2](/img/structure/B2666440.png)
N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide;2,2,2-trifluoroacetic acid
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Overview
Description
“N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide;2,2,2-trifluoroacetic acid” is a chemical compound that features a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through various strategies . One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to its three-dimensional (3D) structure due to the non-planarity of the ring . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The pyrrolidine ring in the molecule can undergo various chemical reactions . For example, it can be functionalized with different substituents, leading to a variety of bioactive molecules .Scientific Research Applications
Drug Discovery
The compound contains a pyrrolidine ring, which is a versatile scaffold for novel biologically active compounds . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Anti-Fibrosis Activity
The compound has potential anti-fibrosis activity. A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some compounds showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Skeletal Editing of Organic Molecules
The compound has been used in the “skeletal editing” of organic molecules by nitrogen atom deletion . This method was developed by Prof. Levin and co-workers from the University of Chicago .
Synthesis of Novel Heterocyclic Compounds
The compound can be used in the synthesis of novel heterocyclic compounds . Suitable C-nucleophiles for reactions with N-(4,4-diethoxybutyl)pyrimidin-2-amine include not only aromatic but also heterocyclic compounds .
Development of Anti-Microbial Compounds
The compound can be used in the development of antimicrobial compounds . The pyrrolidine ring and its derivatives have been reported to exhibit antimicrobial activities .
Development of Anti-Tumor Compounds
The compound can be used in the development of antitumor compounds . Pyrimidine derivatives are known to exhibit antitumor activities .
Future Directions
The future directions in the research and development of pyrrolidine compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space due to sp3-hybridization and by manipulating the stereochemistry of the molecule .
properties
IUPAC Name |
N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.4C2HF3O2/c1-9(16)15-7-10-6-11(3-5-14-10)17-12-2-4-13-8-12;4*3-2(4,5)1(6)7/h3,5-6,12-13H,2,4,7-8H2,1H3,(H,15,16);4*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWDJIIWSKZHEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC=CC(=C1)OC2CCNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F12N3O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl}acetamide tetrakis(trifluoroacetic acid) |
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